1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like toluene and reagents such as anhydrous ammonia .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure and has similar energetic properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: This compound has a similar triazole and oxadiazole structure but with different substituents.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N10O3 |
---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-(1-methylpyrazole-3-carbonyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C11H12N10O3/c1-5-7(13-19-21(5)9-8(12)17-24-18-9)11(23)15-14-10(22)6-3-4-20(2)16-6/h3-4H,1-2H3,(H2,12,17)(H,14,22)(H,15,23) |
InChI Key |
BAQNXHIIXZBVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NNC(=O)C3=NN(C=C3)C |
Origin of Product |
United States |
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